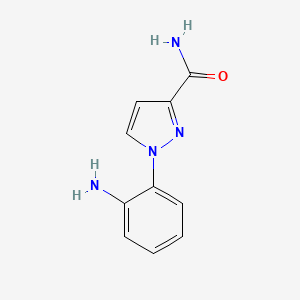

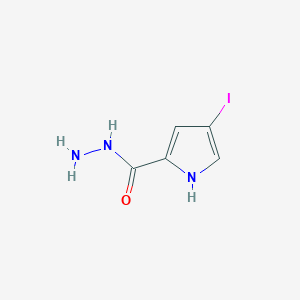

1-(2-aminophenyl)-1H-pyrazole-3-carboxamide

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually discussed.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. The bond lengths, bond angles, and other structural parameters are analyzed.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc. It can also include studying its spectroscopic properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One significant area of research involving 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide derivatives is their synthesis and structural characterization. Studies have demonstrated methods for functionalizing pyrazole derivatives to produce compounds with potential biological activity. For instance, Yıldırım and Kandemirli (2006) explored the functionalization reactions of pyrazole derivatives with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides with good yields. The reaction mechanisms were elucidated using both experimental and theoretical approaches, providing insights into the structural properties of these compounds (İ. Yıldırım & F. Kandemirli, 2006).

Anticancer Activities

Another vital research area is the investigation of anticancer activities. Cheng et al. (2020) reported on novel 1-H-pyrazole-3-carboxamide-based inhibitors with potent in vitro and in vivo anticancer activity. These inhibitors targeted histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), showing excellent inhibitory activities and the potential to arrest cell cycle and promote apoptosis in various cancer cell lines (Chunhui Cheng et al., 2020).

Antibacterial Evaluation

Research into the antibacterial properties of pyrazole derivatives has also been conducted. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated them as potential antimicrobial agents. Among these, specific compounds showed promising activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting their potential as antibacterial agents (M. Pitucha et al., 2011).

Fluorescent Sensors

Additionally, pyrazole derivatives have been explored as fluorescent sensors for detecting ions. Yang et al. (2011) developed a pyrazole-based fluorescent sensor for fluoride anion detection, demonstrating high selectivity and significant fluorescence enhancement upon F− addition. This work showcases the utility of pyrazole derivatives in developing sensitive and selective sensors for environmental and biological applications (Zhipei Yang et al., 2011).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, environmental impact, handling precautions, and disposal methods.

Zukünftige Richtungen

This involves discussing potential future research directions. It can include potential applications of the compound, modifications that can be made to its structure to improve its properties, and other areas of research that it can be applied to.

I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-6-5-8(13-14)10(12)15/h1-6H,11H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXKHKBYNRXGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminophenyl)-1H-pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)